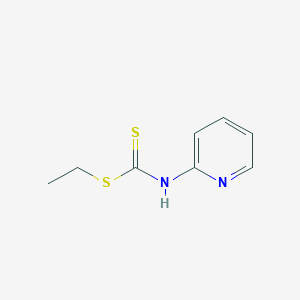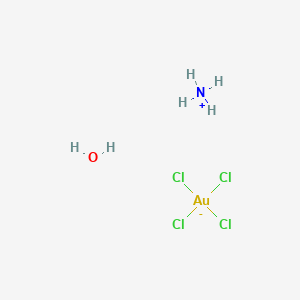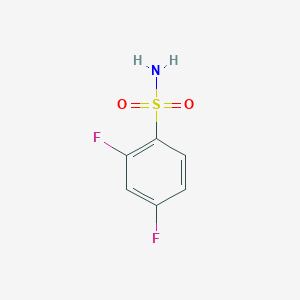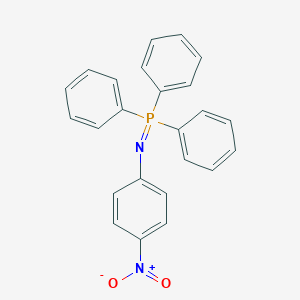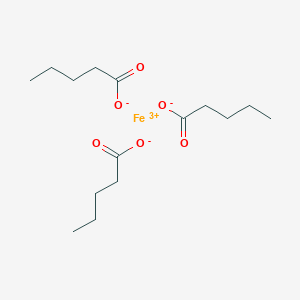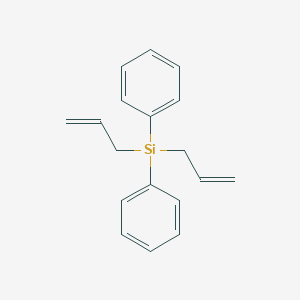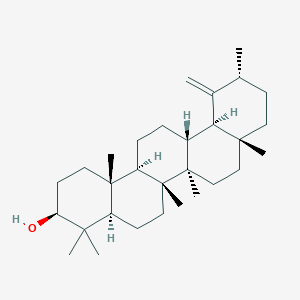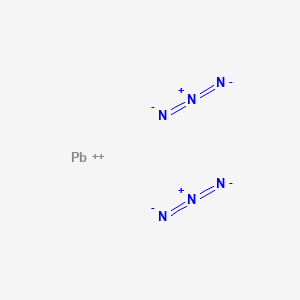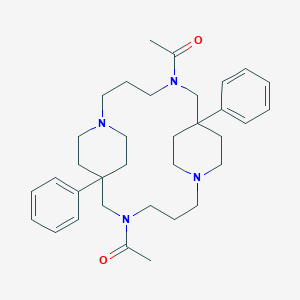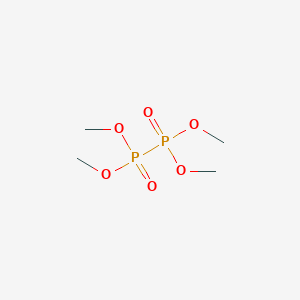
Hypophosphoric acid, tetramethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypophosphoric acid, tetramethyl ester is a chemical compound with the molecular formula C5H16O6P2. It is commonly known as HPA-TME and is a colorless liquid with a characteristic odor. HPA-TME is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of HPA-TME is not well understood. It is believed that HPA-TME acts as a phosphorylating agent and can react with nucleophiles such as alcohols, amines, and thiols. It can also act as a Lewis acid and catalyze reactions such as Friedel-Crafts acylation.
Biochemische Und Physiologische Effekte
HPA-TME has been shown to have antimicrobial properties. It inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. HPA-TME has also been shown to have antitumor activity. It inhibits the growth of cancer cells and induces apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
HPA-TME is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is easy to handle and has a long shelf life. However, HPA-TME is highly reactive and can be hazardous if not handled properly. It is also expensive and not readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the use of HPA-TME in scientific research. One area of interest is the development of new phosphorus-containing polymers and resins. HPA-TME can be used as a crosslinking agent for these materials, which could have applications in areas such as coatings and adhesives.
Another area of interest is the use of HPA-TME in the synthesis of new drugs. HPA-TME has been shown to have antimicrobial and antitumor activity, and it could be used as a starting material for the synthesis of new drugs with these properties.
Conclusion:
In conclusion, HPA-TME is a versatile reagent that has many applications in scientific research. It is used in organic synthesis, the preparation of phosphorus-containing polymers and resins, and as a flame retardant for plastics. HPA-TME has antimicrobial and antitumor properties and could be used in the development of new drugs. However, it is highly reactive and must be handled with care.
Synthesemethoden
HPA-TME is synthesized by reacting trimethyl phosphite with phosphorus pentoxide. The reaction is carried out at a temperature of 160-170°C for 5-6 hours. The product is then purified by distillation under reduced pressure. The yield of HPA-TME is around 70-80%.
Wissenschaftliche Forschungsanwendungen
HPA-TME is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, especially in the synthesis of phosphorus-containing compounds. HPA-TME is also used in the preparation of phosphorus-containing polymers and resins. It is used as a crosslinking agent for epoxy resins and as a flame retardant for plastics.
Eigenschaften
CAS-Nummer |
15103-99-8 |
|---|---|
Produktname |
Hypophosphoric acid, tetramethyl ester |
Molekularformel |
C4H12O6P2 |
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
[dimethoxyphosphoryl(methoxy)phosphoryl]oxymethane |
InChI |
InChI=1S/C4H12O6P2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-4H3 |
InChI-Schlüssel |
LWASJEZSIVAZJX-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)P(=O)(OC)OC |
Kanonische SMILES |
COP(=O)(OC)P(=O)(OC)OC |
Andere CAS-Nummern |
15103-99-8 |
Synonyme |
Hypophosphoric acid tetramethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
